Meta-OCF₃ Outperforms Para-CF₃ in Mitochondrial Uncoupler SAR: A Positional Preference with 14 nM Potency Achieved by a meta-OCF₃ Derivative
In a systematic SAR study of anilinopyrazine mitochondrial uncouplers, a trifluoromethoxy group at the meta position of the aniline ring produced superior uncoupling activity compared to a trifluoromethyl group at the para position [1]. This finding directly supports the meta‑OCF₃ substitution pattern of the target compound as the electronically and sterically preferred orientation for bioactivity in aniline‑derived scaffolds. Separately, in an aldosterone synthase (CYP11B2) inhibitor series, the meta‑trifluoromethoxy derivative 11 achieved an IC₅₀ of 14 nM with a selectivity factor of 415 over CYP11B1, further demonstrating that meta‑OCF₃ substitution can deliver high‑potency, high‑selectivity pharmacological profiles [2].
| Evidence Dimension | Positional preference for –OCF₃ vs –CF₃ substitution in aniline-based bioactive scaffolds |
|---|---|
| Target Compound Data | Meta‑OCF₃ substitution pattern (as in the target compound) |
| Comparator Or Baseline | Para‑CF₃ substitution pattern (inferior in anilinopyrazine SAR); comparator meta‑OCF₃ derivative 11 achieves IC₅₀ = 14 nM, SF = 415 vs CYP11B1 |
| Quantified Difference | Meta‑OCF₃ preferred over para‑CF₃ (qualitative SAR rank‑order); potency gain to 14 nM with 415‑fold selectivity in the CYP11B2 series illustrates the performance level achievable with meta‑OCF₃ substitution |
| Conditions | SAR of anilinopyrazines in isolated mitochondrial proton transport assays; CYP11B2/CYP11B1 enzyme inhibition assays in vitro [1][2] |
Why This Matters
This class‑level SAR evidence demonstrates that the meta‑OCF₃ substitution on the target compound’s aniline ring is the biologically preferred orientation for potency and selectivity, reducing optimization risk for medicinal chemistry programs relative to analogs bearing para‑CF₃ or alternative substitution patterns.
- [1] J.H. Murray et al., 'Anilinopyrazines as potential mitochondrial uncouplers,' Bioorg. Med. Chem. Lett., 2020, 30(8), 127057. View Source
- [2] C.M. Grombein et al., '1-Phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols: a new class of potent and selective aldosterone synthase inhibitors,' Eur. J. Med. Chem., 2015, 89, 597–605. View Source
